molecular formula C25H29FO2Si B012357 Silafluofen CAS No. 105024-66-6

Silafluofen

Cat. No. B012357
Key on ui cas rn: 105024-66-6
M. Wt: 408.6 g/mol
InChI Key: HPYNBECUCCGGPA-UHFFFAOYSA-N
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Patent
US04920212

Procedure details

A mixture of 456.2 g (1.30 mol) of (4-ethoxyphenyl)-(dimethyl)-(3-(3-chloro-4-fluorophenyl)propyl)silane, 232.2 g (2.00 mol) of sodium phenolate, 13 g of copper(I) chloride and 500 ml of tetraglyme was heated to 240°-255° C. for 1.5 h. After cooling the reaction mixture to 90° C., a larger part of the solvent was removed by distillation at 90°-140° C. internal temperature and 0.4 Torr (about 400 g). The crude product was then stirred at room temperature with 500 ml of 2N sodium hydroxide solution and extracted twice using 800 ml of hexane each time. The organic extracts were washed five times with 300 ml of water each time, dried over sodium sulfate and evaporated. The crude product thus obtained (486.1 g/92%) was distilled over a 50 cm split tube column. 233 g (44%) of (4-ethoxyphenyl)-(dimethyl)-(3-(4-fluoro-3-phenoxyphenyl)propyl)silane were obtained as a colorless oil of b.p.0.04 =208°-212° C., the purity of which was determined to be 95.2% by gas chromatography.
Quantity
456.2 g
Type
reactant
Reaction Step One
Quantity
232.2 g
Type
reactant
Reaction Step One
Name
copper(I) chloride
Quantity
13 g
Type
catalyst
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]1[CH:9]=[CH:8][C:7]([Si:10]([CH3:23])([CH3:22])[CH2:11][CH2:12][CH2:13][C:14]2[CH:19]=[CH:18][C:17]([F:20])=[C:16](Cl)[CH:15]=2)=[CH:6][CH:5]=1)[CH3:2].[C:24]1([O-:30])[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1.[Na+]>[Cu]Cl.COCCOCCOCCOCCOC>[CH2:1]([O:3][C:4]1[CH:9]=[CH:8][C:7]([Si:10]([CH3:23])([CH3:22])[CH2:11][CH2:12][CH2:13][C:14]2[CH:19]=[CH:18][C:17]([F:20])=[C:16]([O:30][C:24]3[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=3)[CH:15]=2)=[CH:6][CH:5]=1)[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
456.2 g
Type
reactant
Smiles
C(C)OC1=CC=C(C=C1)[Si](CCCC1=CC(=C(C=C1)F)Cl)(C)C
Name
Quantity
232.2 g
Type
reactant
Smiles
C1(=CC=CC=C1)[O-].[Na+]
Name
copper(I) chloride
Quantity
13 g
Type
catalyst
Smiles
[Cu]Cl
Name
Quantity
500 mL
Type
solvent
Smiles
COCCOCCOCCOCCOC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
The crude product was then stirred at room temperature with 500 ml of 2N sodium hydroxide solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated to 240°-255° C. for 1.5 h
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
a larger part of the solvent was removed by distillation at 90°-140° C. internal temperature and 0.4 Torr (about 400 g)
EXTRACTION
Type
EXTRACTION
Details
extracted twice
WASH
Type
WASH
Details
The organic extracts were washed five times with 300 ml of water each time
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude product thus obtained (486.1 g/92%)
DISTILLATION
Type
DISTILLATION
Details
was distilled over a 50 cm
CUSTOM
Type
CUSTOM
Details
split tube column

Outcomes

Product
Name
Type
product
Smiles
C(C)OC1=CC=C(C=C1)[Si](CCCC1=CC(=C(C=C1)F)OC1=CC=CC=C1)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 233 g
YIELD: PERCENTYIELD 44%
YIELD: CALCULATEDPERCENTYIELD 43.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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